molecular formula C19H23NO3 B268616 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide

2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide

Cat. No. B268616
M. Wt: 313.4 g/mol
InChI Key: VLEGNXWFTPGWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide, also known as DPPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPEP is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide has also been shown to interact with membrane proteins, which may contribute to its ability to cross the blood-brain barrier.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide has been reported to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells. In addition, 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

One advantage of 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the central nervous system. However, its mechanism of action is not fully understood, which may limit its use in certain applications. In addition, further studies are needed to investigate the long-term effects of 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide on human health.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide. One direction is to investigate its potential use as a drug delivery system for the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and analgesic effects. Additionally, further studies are needed to investigate its potential use in the treatment of cancer.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide involves the reaction of 2-phenoxyethanol with 2-bromoethylbenzene in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2,2-dimethylpropanoyl chloride to obtain 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide. This synthesis method has been reported to yield high purity 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide with good yields.

Scientific Research Applications

2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide has been studied extensively for its potential applications in various fields such as medicine, chemistry, and biology. In medicine, 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In chemistry, 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide has been used as a reagent in the synthesis of various compounds. It has been reported to be a useful reagent in the synthesis of 2,2-dimethyl-3-(2-phenoxyethoxy)propanoic acid, which has potential applications in the treatment of cardiovascular diseases.
In biology, 2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide has been studied for its potential use as a fluorescent probe for imaging cellular membranes. It has also been investigated for its ability to inhibit the growth of cancer cells.

properties

Product Name

2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide

InChI

InChI=1S/C19H23NO3/c1-19(2,3)18(21)20-16-11-7-8-12-17(16)23-14-13-22-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,20,21)

InChI Key

VLEGNXWFTPGWPI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2

Origin of Product

United States

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